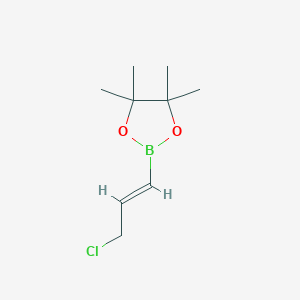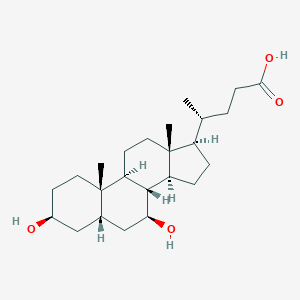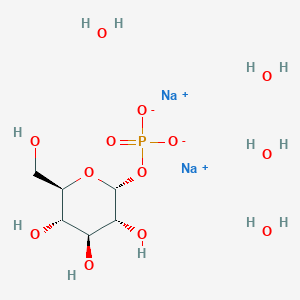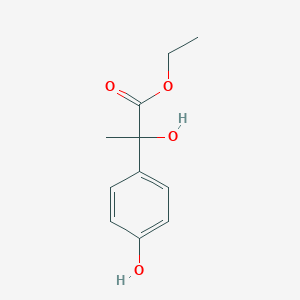
Ethyl p-hydroxyphenyllactate
Overview
Description
Mechanism of Action
Target of Action
Ethyl p-hydroxyphenyllactate primarily targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key component of the biosynthetic pathway to plastoquinone (PQ), which is a crucial cofactor of phytoene desaturase .
Mode of Action
The compound interacts with its target, HPPD, by inhibiting its activity . This inhibition leads to the accumulation of p-hydroxyphenylpyruvate (HPP) and p-hydroxyphenyllactate . The inhibition of HPPD disrupts the biosynthesis of PQ, affecting the function of phytoene desaturase .
Biochemical Pathways
The inhibition of HPPD by this compound affects the biosynthetic pathway to PQ . This disruption leads to a deficiency of PQ, a key cofactor for carotenoid biosynthesis . Additionally, p-hydroxyphenyllactate is a metabolite in tyrosine degradation .
Result of Action
The inhibition of HPPD by this compound leads to an accumulation of tyrosine and a reduction in PQ levels . This can be useful for studying disorders of tyrosine metabolism, including inborn errors of metabolism, and liver disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl p-hydroxyphenyllactate can be synthesized through the esterification of D,L 3-(4-hydroxyphenyl) lactic acid hydrate with ethanol in the presence of a catalytic amount of concentrated hydrochloric acid. The reaction mixture is heated at reflux for 2 hours, then cooled to room temperature and concentrated under vacuum. The residue is dissolved in ether, washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and evaporated under vacuum to yield the ethyl ester .
Industrial Production Methods: Industrial production of this compound typically involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological approaches using engineered microbes have been explored for the production of hydroxycinnamate and benzoate conjugates, which include this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl p-hydroxyphenyllactate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroxyphenyl ethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyphenyl ethanol derivatives.
Substitution: Formation of various substituted phenyl lactate derivatives.
Scientific Research Applications
Ethyl p-hydroxyphenyllactate has diverse applications in scientific research:
Comparison with Similar Compounds
Ethyl p-hydroxyphenyllactate can be compared with other similar compounds such as:
Ethyl p-hydroxyphenylacetate: Similar structure but lacks the lactate moiety.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
p-Hydroxyphenyllactic acid: The parent compound without the ethyl ester group.
Uniqueness: this compound is unique due to its specific esterification, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPNCBJETJUYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


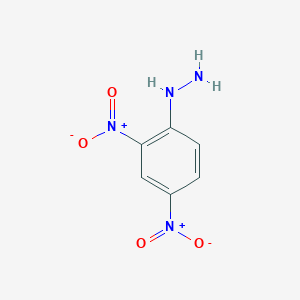
![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)
